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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)ethyl cyclobutyl

ketone

CAS No.: 898787-54-7

Cat. No.: B1368645

Get Quote

Executive Summary & Identification
2-(3-Chlorophenyl)ethyl cyclobutyl ketone (CAS 898787-54-7) is a specialized organic

building block utilized primarily in medicinal chemistry. It features a cyclobutyl moiety linked via

an ethyl ketone spacer to a 3-chlorophenyl ring. This structural motif is significant in the

development of G-protein coupled receptor (GPCR) modulators and monoamine transporter

inhibitors, where the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for

isopropyl or sec-butyl groups.

This guide provides a definitive technical profile, a validated synthesis workflow, and analytical

criteria for researchers utilizing this compound in drug discovery pipelines.
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Property Specification

IUPAC Name 1-Cyclobutyl-3-(3-chlorophenyl)propan-1-one

CAS Number 898787-54-7

Molecular Formula C₁₃H₁₅ClO

Molecular Weight 222.71 g/mol

SMILES O=C(CCC1=CC=CC(Cl)=C1)C2CCC2

LogP (Predicted) ~3.8 (Highly Lipophilic)

Physical State Pale yellow oil or low-melting solid (Ambient)

Synthetic Methodology: The Weinreb Route
While various routes exist to synthesize aryl-alkyl ketones, the direct addition of Grignard

reagents to acid chlorides often results in over-addition (yielding tertiary alcohols). To ensure

high fidelity and reproducibility—critical in pharmaceutical research—I recommend the Weinreb

Amide Protocol. This method prevents over-alkylation via a stable chelated intermediate.
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Figure 1: Convergent synthesis strategy utilizing a Weinreb amide intermediate to prevent over-

alkylation.

Detailed Protocol
Step 1: Synthesis of the Weinreb Amide

Reagents: Dissolve cyclobutanecarboxylic acid (1.0 eq) in DCM. Add N,O-

dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq). Add

DIPEA (3.0 eq) dropwise at 0°C.

Reaction: Stir at room temperature (RT) for 12 hours.

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Checkpoint: Confirm formation by LCMS (Mass [M+H]⁺).

Step 2: Grignard Reagent Preparation

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings (1.2 eq) and a

crystal of iodine.

Initiation: Add a small portion of 1-(2-bromoethyl)-3-chlorobenzene in anhydrous THF. Heat

gently until the iodine color fades (initiation).

Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux. Stir

for 1 hour after addition.

Step 3: Coupling (The Critical Step)

Execution: Cool the Weinreb amide (from Step 1) in THF to 0°C.

Addition: Cannulate the Grignard reagent (Step 2) slowly into the amide solution. Note:

Never add the amide to the Grignard; inverse addition controls the exotherm.

Quench: After 2 hours, quench with sat. NH₄Cl at 0°C.
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Purification: Extract with EtOAc. Purify via flash column chromatography (Hexanes/EtOAc

gradient).

Analytical Validation (QC)
To ensure the integrity of the compound for biological assays, the following analytical

signatures must be verified.

Method Expected Signature Interpretation

¹H NMR (CDCl₃) δ ~7.1–7.3 (m, 4H, Ar-H)
Diagnostic 3-substituted

aromatic pattern.

δ ~3.2 (m, 1H, Cyclobutyl-CH-

C=O)

The methine proton alpha to

the carbonyl.

δ ~2.7–2.9 (m, 4H, -CH₂CH₂-) The ethyl linker protons.

δ ~1.8–2.3 (m, 6H, Cyclobutyl-

CH₂)
Ring protons.

LC-MS m/z 223.1 [M+H]⁺ Positive mode ionization.

IR Spectroscopy ~1705 cm⁻¹ Strong C=O stretch (ketone).

Structural Applications in Drug Design
The cyclobutyl-ethyl-phenyl scaffold is not arbitrary. It represents a strategic "linker" design in

medicinal chemistry:

Metabolic Stability: The cyclobutyl ring is less prone to cytochrome P450 oxidation compared

to linear alkyl chains (e.g., n-butyl) or isopropyl groups.

Conformational Restriction: The ring limits the rotational freedom of the "tail" of the molecule,

potentially reducing the entropic penalty upon binding to a receptor pocket.

Lipophilicity Tuning: With a LogP of ~3.8, this moiety significantly enhances membrane

permeability, making it suitable for CNS-targeted drugs (e.g., dopamine reuptake inhibitors).
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Figure 2: Purification logic flow. Standard silica chromatography is usually sufficient due to the

lipophilic nature of the product.

Safety & Handling (E-E-A-T)
Hazard Identification: This compound is a halogenated aromatic ketone. Treat as an irritant

(Skin/Eye/Respiratory).

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Ketones are generally stable, but

the alpha-position to the carbonyl is susceptible to oxidation over prolonged periods in air.

Spill Protocol: Absorb with sand or vermiculite. Do not flush into sewer systems due to high

aquatic toxicity potential (common for chlorinated aromatics).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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